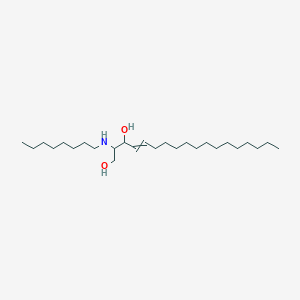

2-(octylamino)octadec-4-ene-1,3-diol

Description

Properties

IUPAC Name |

2-(octylamino)octadec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-26(29)25(24-28)27-23-21-19-10-8-6-4-2/h20,22,25-29H,3-19,21,23-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRGRGSMEUKQSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via N-Alkylation of Amino Alcohols

A common route involves starting with a long-chain amino alcohol, such as octadec-4-ene-1,3-diol, followed by N-alkylation with an octyl halide.

- Step 1: Synthesize or procure octadec-4-ene-1,3-diol as the core backbone.

- Step 2: Protect the diol groups if necessary (e.g., as acetonides or silyl ethers).

- Step 3: React the amino group with octyl halide (e.g., octyl bromide or chloride) under basic conditions (e.g., potassium carbonate in acetone) to form the N-octyl derivative.

- Step 4: Deprotect the diol groups to restore the hydroxyl functionalities.

Octadec-4-ene-1,3-diol + Octyl halide → N-octyl-octadec-4-ene-1,3-diol

This method is supported by literature on amino alcohol derivatization and N-alkylation techniques.

Wittig or Horner–Wadsworth–Emmons (HWE) Olefination for Double Bond Formation

To introduce the double bond at the 4-position, a Wittig or HWE reaction can be employed:

- Preparation of aldehyde precursor: Oxidize the terminal alcohol to aldehyde.

- Olefin formation: React with phosphonium or phosphonate reagents to install the $$ \text{C} = \text{C} $$ double bond at the desired position.

This approach allows precise control over the position and geometry of the double bond.

Construction via Chain Elongation and Functional Group Introduction

Alternatively, the long chain can be assembled from smaller fragments:

- Step 1: Synthesize a shorter chain amino diol fragment.

- Step 2: Use chain elongation reactions such as Grignard reactions or carbon-carbon coupling (e.g., Suzuki, Negishi) to extend the chain.

- Step 3: Introduce the amino group via nucleophilic substitution or reductive amination .

- Step 4: Install the hydroxyl groups at appropriate positions through oxidation or hydrolysis steps.

Use of Protecting Groups and Regioselective Reactions

Given the presence of multiple reactive sites, protecting groups such as tert-butyldimethylsilyl (TBDMS) or acetonides are employed to shield hydroxyl groups during the coupling steps. After the desired transformations, deprotection yields the target diol.

Representative Data Table of Preparation Methods

Notes on Synthesis Optimization and Challenges

- Selectivity: Achieving regioselective functionalization at the 2-position and double bond at the 4-position requires careful control of reaction conditions.

- Protection strategies: Protecting hydroxyl groups during alkylation prevents undesired side reactions.

- Double bond stereochemistry: The olefination step must be optimized to favor the desired stereochemistry (E/Z isomers).

- Purification: Chromatography and recrystallization are essential to isolate pure intermediates and final product.

Summary of Literature and Patent Sources

- Patent EP2982744A1 describes highly efficient methods for chemical reprogramming, which include strategies for synthesizing complex amino diol derivatives, though specific details on this compound are limited.

- Research articles on long-chain amino alcohols and sphingolipids provide foundational methods for chain elongation, functionalization, and olefin formation.

- Chemical synthesis protocols for similar long-chain amino diols emphasize N-alkylation, olefination, and protection/deprotection sequences.

Chemical Reactions Analysis

Types of Reactions

2-(Octylamino)octadec-4-ene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones, aldehydes.

Reduction: Saturated alcohols.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-(Octylamino)octadec-4-ene-1,3-diol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of cell membrane dynamics and as a probe for lipid interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(octylamino)octadec-4-ene-1,3-diol exerts its effects involves interactions with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetylated and Glycosylated Derivatives

Compounds such as (2S,3R,4E)-1-O-Acetyl-3-O-(α-per-O-acetyl-D-lactopyranosyl)-2-(N-octadecanosylamino)octadec-4-ene-1,3-diol (9) and (2S,3R,4E)-3-O-Acetyl-1-O-(α-D-lactopyranosyl)-2-(N-octadecanosylamino)octadec-4-ene-1,3-diol (11) () share the same core structure but differ in substituents:

- Substituent Effects: The acetyl and glycosyl groups in compounds 9 and 11 enhance hydrophilicity and steric bulk compared to the octylamino group in the target compound. This difference likely reduces membrane permeability but improves solubility in polar solvents . Synthetic Accessibility: Glycosylation (e.g., via glycosyl iodide reactions) and acetylation introduce additional synthetic steps, whereas the octylamino group may simplify synthesis by avoiding protective group strategies .

Sphingosine Derivatives

Sphingosine analogs like (4E)-2-aminooctadec-4-ene-1,3-diol (4-sphingenine) and N,N-Dimethylsphingosine () highlight the role of amino group modifications:

- Functional Group Comparison: 4-Sphingenine: Lacks the octylamino group, featuring a primary amine (-NH₂). N,N-Dimethylsphingosine: The dimethylamino (-N(CH₃)₂) group enhances lipophilicity and alters bioactivity. For example, dimethylated derivatives are known to inhibit protein kinase C (PKC), whereas the octylamino group may modulate receptor binding specificity .

Table 2: Bioactivity and Physicochemical Properties

*Estimated using ChemDraw.

Lignin Model Compounds (Contextual Contrast)

Compounds like 2-(methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol () differ fundamentally in backbone structure (propane vs. octadecene) and function (lignin cleavage studies vs. membrane biology). However, stereochemical comparisons (erythro vs. threo isomers) suggest that the spatial arrangement of hydroxyl/amino groups significantly influences reactivity—a principle applicable to optimizing the target compound’s stability .

Q & A

Q. What are the key structural features of 2-(octylamino)octadec-4-ene-1,3-diol that influence its biological activity?

The compound’s amphiphilic properties arise from its octylamino group and unsaturated C18 hydrocarbon chain. The octylamino substitution enhances solubility in lipid bilayers, while the trans-4-ene double bond (E-configuration) facilitates interactions with membrane proteins. These features are critical for modulating lipid signaling pathways, as seen in structurally analogous sphingolipids .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical synthesis involves:

Aminoalkylation : Reacting a sphingosine backbone with octylamine under reductive amination conditions.

Stereochemical control : Using chiral catalysts or enzymatic resolution to ensure (2S,3R) stereochemistry.

Purification : Column chromatography with polar solvents (e.g., chloroform/methanol gradients) to isolate the product.

For analogs, glycosylation or acyl modifications may follow (e.g., acetyl or benzoyl groups) .

Q. How is this compound characterized experimentally?

Key methods include:

- NMR :

- ¹H NMR : Peaks at δ 5.3–5.5 ppm (trans-4-ene protons), δ 3.8–4.2 ppm (diol protons), and δ 2.6–3.0 ppm (octylamino N–CH₂).

- ¹³C NMR : Signals for the double bond (δ 125–130 ppm) and hydroxyl-bearing carbons (δ 70–75 ppm).

- Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z ~466.8 (calculated for C₂₆H₅₂N₂O₂).

- Polarimetry : Confirmation of stereochemistry via optical rotation .

Q. What are the stability and storage recommendations for this compound?

- Stability : Degrades under prolonged exposure to light, heat (>40°C), or acidic/basic conditions.

- Storage : Store at –20°C in inert atmospheres (argon/nitrogen) with desiccants. Use amber vials to prevent photodegradation .

Advanced Questions

Q. How can researchers design experiments to study interactions between this compound and lipid membranes?

Methodological steps:

Membrane modeling : Prepare liposomes with phosphatidylcholine/cholesterol (7:3 molar ratio) using extrusion or sonication.

Fluorescence anisotropy : Label membranes with DPH (1,6-diphenyl-1,3,5-hexatriene) to assess compound-induced membrane rigidity.

Surface plasmon resonance (SPR) : Immobilize lipid bilayers on sensor chips to quantify binding kinetics (ka/kd).

Differential scanning calorimetry (DSC) : Measure phase transition temperature shifts in lipid vesicles .

Q. How should contradictory data on kinase inhibition by this compound be resolved?

Contradictions may arise from assay conditions (e.g., ATP concentrations, pH). To address this:

- Comparative assays : Test the compound against isoforms (e.g., PKCα vs. PKCε) using identical buffers.

- Structural analogs : Compare activity with N,N-dimethylsphingosine (CAS 122314-67-4) to identify substituent-specific effects.

- Inhibitor controls : Use staurosporine or chelerythrine as reference inhibitors .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Q. How can researchers validate hypothesized interactions between this compound and bacterial enzymes?

Molecular docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., E. coli FabI).

Enzyme inhibition assays : Measure IC₅₀ values under varying NADH/NAD⁺ concentrations.

Site-directed mutagenesis : Introduce mutations (e.g., Y156A in FabI) to confirm binding residues.

Comparative genomics : Analyze enzyme conservation across bacterial species to predict broad-spectrum activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.